
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a methylamino group and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production.
Analyse Chemischer Reaktionen
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
N-(Pyridin-2-yl)amides: These compounds are known for their medicinal applications and can be synthesized from similar starting materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-11(6-7-13(14-3)15-9)12-5-4-8-16(12)10(2)17/h6-7,12H,4-5,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ZYKKKGBUMIXPTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


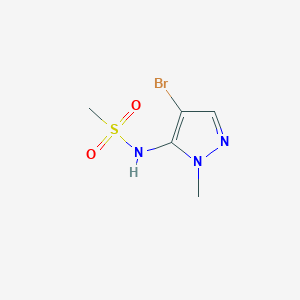





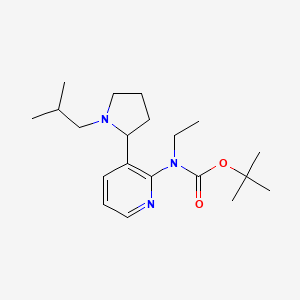

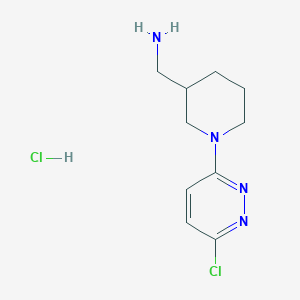

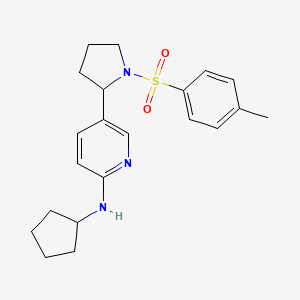

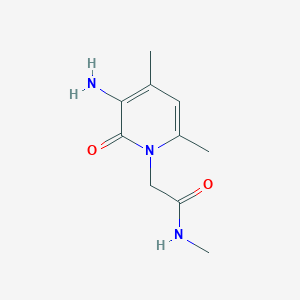
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)
